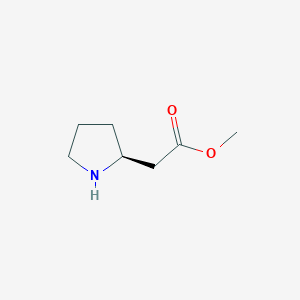

(S)-Methyl 2-(pyrrolidin-2-YL)acetate

Overview

Description

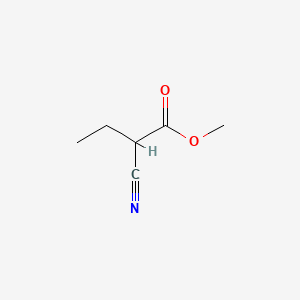

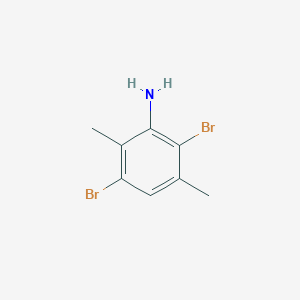

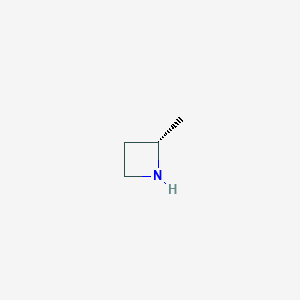

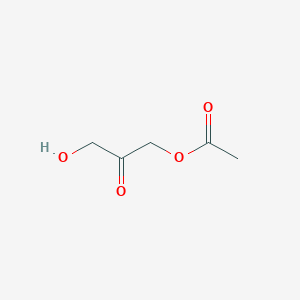

“(S)-Methyl 2-(pyrrolidin-2-YL)acetate” is a chemical compound with the CAS Number: 56633-75-1. It has a molecular weight of 129.16 and its IUPAC name is (2S)-2-pyrrolidinylacetic acid . It’s typically stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

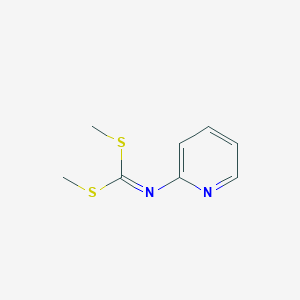

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis

The molecular structure of “(S)-Methyl 2-(pyrrolidin-2-YL)acetate” is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H11NO2 .Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .Physical And Chemical Properties Analysis

“(S)-Methyl 2-(pyrrolidin-2-YL)acetate” is a solid at room temperature .Scientific Research Applications

1. Chromatographic Analysis

(S)-Methyl 2-(pyrrolidin-2-yl)acetate is used in chromatographic analysis, particularly in the separation and determination of piracetam and its impurities. A study by Arayne et al. (2010) developed a high-performance liquid chromatographic method utilizing this compound to achieve effective separation between piracetam and related substances, proving its utility in the precision of drug analysis (Arayne et al., 2010).

2. Chemical Synthesis

In chemical synthesis, (S)-Methyl 2-(pyrrolidin-2-yl)acetate serves as a crucial intermediate. Guo et al. (2017) described its use in the stereoselective synthesis of batzelladines A and B, highlighting its role in complex organic syntheses (Guo et al., 2017).

3. Pharmaceutical Research

This compound finds application in pharmaceutical research, particularly in the development of new medicinal compounds. For example, Pivazyan et al. (2019) used a related pyrrolidinyl compound in synthesizing new derivatives with potential biological activity, indicating the broader relevance of such compounds in drug development (Pivazyan et al., 2019).

4. Alkaloid Isolation

It is also involved in the isolation of alkaloids from natural sources. Tan et al. (2010) isolated a new alkaloid from the roots of Pandanus amaryllifolius, which possesses a methyl-2-(pyrrolidin-2-yl)acetate function, demonstrating its presence in naturally occurring compounds (Tan et al., 2010).

Safety and Hazards

properties

IUPAC Name |

methyl 2-[(2S)-pyrrolidin-2-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQOWGPBRKRAOW-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-(pyrrolidin-2-YL)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-B]pyridine, 6-ethyl-](/img/structure/B3181076.png)